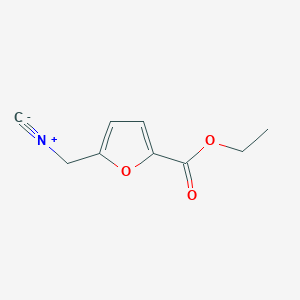
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) is a chemical compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an isocyanomethyl group and an ethyl ester group attached to the furan ring. These functional groups impart specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furfural and ethyl chloroformate.
Formation of Intermediate: Furfural undergoes a reaction with ethyl chloroformate in the presence of a base, such as triethylamine, to form an intermediate compound.
Isocyanomethylation: The intermediate is then reacted with an isocyanomethylating agent, such as isocyanomethyl chloride, under controlled conditions to introduce the isocyanomethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can react with nucleophiles in biological systems, potentially leading to the modification of proteins or other biomolecules. This reactivity can influence various cellular processes and pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-Furancarboxylicacid: A simpler furan derivative without the isocyanomethyl and ethyl ester groups.
5-Hydroxymethylfurfural (HMF): Another furan derivative with different functional groups, commonly used in biomass conversion.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Uniqueness
2-Furancarboxylicacid,5-(isocyanomethyl)-,ethylester(9CI) is unique due to the presence of both the isocyanomethyl and ethyl ester groups, which impart specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
ethyl 5-(isocyanomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-3-12-9(11)8-5-4-7(13-8)6-10-2/h4-5H,3,6H2,1H3 |
InChI 键 |
XMFUYEKRGXIEEH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(O1)C[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















